

Application Notes and Protocols for SETDB1-TTD-IN-1 TFA

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Compound of Interest

Compound Name: SETDB1-TTD-IN-1 TFA

Cat. No.: B10830093

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Introduction

SETDB1 (SET Domain Bifurcated 1) is a histone lysine methyltransferase that plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3). Overexpression of SETDB1 is implicated in the progression of numerous cancers, where it facilitates the silencing of tumor suppressor genes and promotes cell proliferation and survival. Consequently, SETDB1 has emerged as a promising therapeutic target in oncology.

SETDB1-TTD-IN-1 TFA, also referred to as (R,R)-59, is a potent and selective small molecule ligand that targets the Tandem Tudor Domain (TTD) of SETDB1.^{[1][2][3]} Unlike an inhibitor, this compound is a unique chemical probe that acts as a positive allosteric modulator. By binding to the TTD, it enhances the methyltransferase activity of SETDB1.^{[1][2][4]} This makes it a valuable tool for elucidating the downstream consequences of SETDB1 activation and for studying the functional role of the TTD in regulating SETDB1's catalytic function.

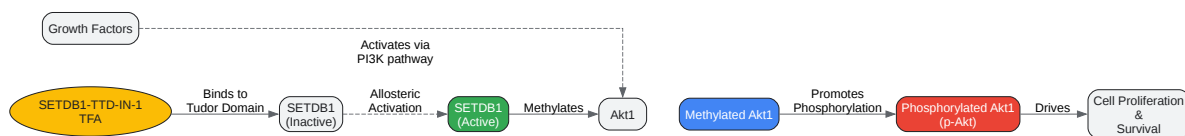
These application notes provide an overview of **SETDB1-TTD-IN-1 TFA**, its mechanism of action, and detailed protocols for its use in both in vitro and conceptual in vivo studies.

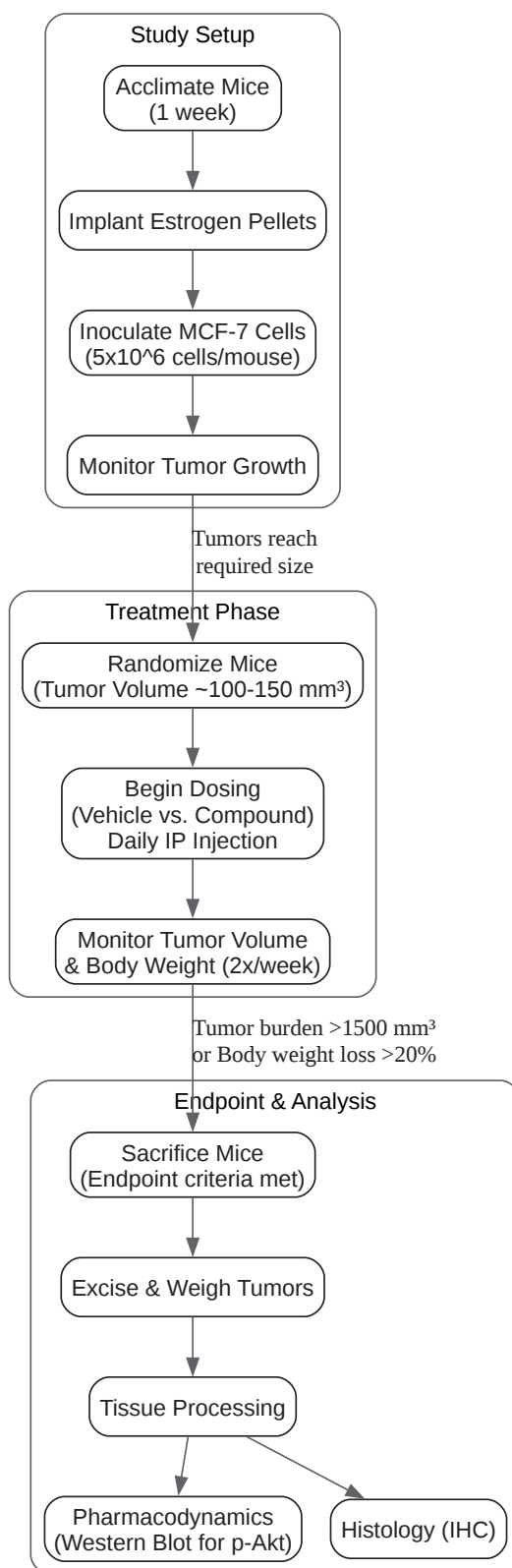
Mechanism of Action

SETDB1-TTD-IN-1 TFA is an endogenous binder competitive ligand that selectively binds to the SETDB1 Tandem Tudor Domain with high affinity.^{[1][2][3]} The TTD is a "reader" domain

that typically recognizes specific histone marks, guiding the enzyme's localization and activity.

Recent studies have revealed that the binding of SETDB1-TTD-IN-1 to the TTD induces a conformational change in the SETDB1 protein, leading to an enhancement of its catalytic activity. This has been specifically demonstrated through the increased methylation of non-histone substrates, such as Akt1.^[5] The subsequent phosphorylation and activation of Akt, a key node in cell survival and proliferation pathways, suggests that this compound can be used to study the gain-of-function effects of SETDB1 activity in various cellular contexts.





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